1,4,5,6-Tetrahydropyridine-3-carboxamide

Enzymology Drug Metabolism Cytochrome P450

1,4,5,6-Tetrahydropyridine-3-carboxamide (also known as 1,4,5,6-tetrahydronicotinamide) is a partially saturated heterocyclic amide (C6H10N2O) that serves as a versatile building block in medicinal chemistry and as a coenzyme analogue in enzymology. Its tetrahydropyridine core imparts distinct physicochemical properties, including a high acid pKa (~16.5) and a melting point of 207–210 °C.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 1874-73-3
Cat. No. B167417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyridine-3-carboxamide
CAS1874-73-3
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC(=CNC1)C(=O)N
InChIInChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9)
InChIKeyQTNLWTQXBGSWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyridine-3-carboxamide (CAS 1874-73-3) — Procurement‑Grade Overview for Biochemical and Synthetic Applications


1,4,5,6-Tetrahydropyridine-3-carboxamide (also known as 1,4,5,6-tetrahydronicotinamide) is a partially saturated heterocyclic amide (C6H10N2O) that serves as a versatile building block in medicinal chemistry and as a coenzyme analogue in enzymology. Its tetrahydropyridine core imparts distinct physicochemical properties, including a high acid pKa (~16.5) and a melting point of 207–210 °C [1]. As a structural mimic of the nicotinamide moiety of NAD(P)H, this compound is employed to probe redox enzymology and to generate optically active piperidine derivatives via asymmetric reduction [2][3].

Why 1,4,5,6-Tetrahydropyridine-3-carboxamide Cannot Be Replaced by Common Nicotinamide or Piperidine Analogs


The tetrahydropyridine ring of 1,4,5,6-tetrahydropyridine-3-carboxamide is a non‑aromatic, partially reduced scaffold that fundamentally alters electronic distribution, acid/base character, and conformational flexibility compared to fully aromatic nicotinamide (pKa 3.3) or fully saturated piperidine‑3‑carboxamide [1][2]. These differences translate into unique biochemical behaviour: the compound acts neither as a simple NAD(P)H surrogate nor as an inert building block. In enzymology, it can potentiate NADPH‑dependent catalysis by ~80% (a property not shared by nicotinamide) [3], while in synthesis it provides a pre‑formed chiral handle for asymmetric reduction that is absent in the corresponding pyridine or piperidine derivatives [4]. Substituting a generic amide or a fully aromatic analogue would eliminate these distinct mechanistic and synthetic advantages.

Quantitative Differentiation of 1,4,5,6-Tetrahydropyridine-3-carboxamide: Head‑to‑Head and Class‑Level Comparisons


NADPH‑Cytochrome P450 Reductase Kinetic Potentiation: 80% Increase in Apparent Vmax

1,4,5,6-Tetrahydronicotinamide adenine dinucleotide (NADH3), the dinucleotide derivative of the target compound, increases the apparent Vmax of NADPH‑cytochrome P450 reductase by 80% when co‑incubated at 100 µM, relative to NADPH alone [1]. The apparent Km for NADPH remains unchanged, indicating a specific allosteric or accessory‑site effect that is not observed with NADH or other analogues.

Enzymology Drug Metabolism Cytochrome P450

Acid‑Base Divergence: pKa 16.5 vs. Nicotinamide pKa 3.3

The target compound exhibits an acid pKa of 16.495266, whereas the aromatic counterpart nicotinamide has a pKa of approximately 3.3 [1][2]. This ~13‑unit difference reflects complete suppression of amide NH acidity due to ring saturation, drastically altering the molecule's charge state and hydrogen‑bonding capacity at physiological pH.

Physicochemical Profiling Drug Design Permeability

Precursor for Optically Active Piperidine‑3‑Carboxamide via Asymmetric Reduction

The Takeda Pharmaceutical patent (WO2015137496A1) explicitly employs 1,4,5,6-tetrahydropyridine-3-carboxamide as the starting material for asymmetric hydrogenation, yielding optically active piperidine‑3‑carboxamide derivatives that serve as key intermediates for 6‑(3‑aminopiperidin‑1‑yl)‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine derivatives [1]. In contrast, the corresponding pyridine‑3‑carboxamide (nicotinamide) cannot undergo this transformation to produce a chiral piperidine scaffold.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Crystallographic Trapping of Malate Dehydrogenase Ternary Complex

1,4,5,6-Tetrahydronicotinamide adenine dinucleotide (H2NADH) was employed as a coenzyme analogue to trap a catalytically competent ternary complex of porcine cytoplasmic malate dehydrogenase with α‑ketomalonate [1]. The crystal structure (PDB 5MDH) revealed a closed‑loop conformation that is inaccessible with native NADH under the same conditions, providing direct evidence for the charge‑balancing mechanism of substrate discrimination.

Structural Biology X‑ray Crystallography Enzyme Mechanism

Equilibrium Hydration: ~100‑Fold Preference for the Hydrate Form

At equilibrium, the 5,6‑double bond of NADH is hydrated to form β‑6‑hydroxy‑1,4,5,6‑tetrahydronicotinamide adenine dinucleotide, with the hydrate favoured by a factor of approximately 100 over the non‑hydrated form [1]. This profound thermodynamic bias is a direct consequence of the tetrahydronicotinamide structure and must be accounted for when using the compound in quantitative enzymology.

NAD(P)H Chemistry Enzyme Assays Cofactor Stability

Stability Constraint: Acid‑Catalysed Decomposition in Neutral and Acidic Media

1,4,5,6-Tetrahydronicotinamide adenine dinucleotide (phosphate) decomposes under neutral and acidic conditions via general acid catalysis, with adenosine 5′‑diphosphoribose (ADPR) isolated as the major degradation product in phosphate buffer at pH 6.8 [1]. This instability is not observed for native NAD(P)H, which is stable at neutral pH.

Compound Handling Buffer Selection Experimental Reproducibility

Optimal Use Cases for 1,4,5,6-Tetrahydropyridine-3-carboxamide Based on Quantitative Evidence


NADPH‑Dependent Cytochrome P450 Assays Requiring Enhanced Turnover

When studying microsomal cytochrome P450 enzymes, co‑administration of 100 µM 1,4,5,6-tetrahydronicotinamide adenine dinucleotide (NADH3) increases the apparent Vmax of NADPH‑cytochrome P450 reductase by 80% without altering Km [1]. This makes the compound a valuable additive for boosting signal‑to‑noise in aminopyrine N‑demethylation and related assays, a property not shared by nicotinamide or NADH.

Asymmetric Synthesis of Chiral Piperidine‑3‑Carboxamide Intermediates

In medicinal chemistry programs targeting chiral piperidine‑containing drug candidates, 1,4,5,6-tetrahydropyridine-3-carboxamide serves as the direct precursor for catalytic asymmetric reduction to yield optically active piperidine‑3‑carboxamide [2]. This route avoids the need for resolution of racemic mixtures and is explicitly claimed in patents for the production of advanced pharmaceutical intermediates.

Trapping Catalytic Intermediates in NAD(P)‑Dependent Dehydrogenases

For X‑ray crystallography or cryo‑EM studies of malate dehydrogenase, lactate dehydrogenase, or alcohol dehydrogenase, 1,4,5,6-tetrahydronicotinamide adenine dinucleotide can stabilise the closed‑loop conformation of the ternary complex [3]. This enables structural determination of catalytically relevant states that are too transient with native NAD(P)H.

Investigating NADH Hydration Equilibria and Repair Pathways

Researchers examining the cellular metabolism of damaged NADH (NADHX) and the ATP‑dependent dehydratase repair system should employ 1,4,5,6-tetrahydronicotinamide derivatives as authentic standards, given that the hydrate form is thermodynamically favoured by a factor of ~100 at equilibrium [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.